3-benzyl-2-((3-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Its structure features a bicyclic core with a benzyl group at position 3, a 3-bromobenzylthio moiety at position 2, and a phenyl substituent at position 5. While direct synthesis data for this compound are absent in the provided evidence, analogous derivatives are synthesized via chlorination of pyrimidinones followed by nucleophilic substitution (e.g., using benzylthiols) .
Properties
IUPAC Name |
3-benzyl-2-[(3-bromophenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3OS/c27-21-13-7-10-19(14-21)17-32-26-29-23-22(20-11-5-2-6-12-20)15-28-24(23)25(31)30(26)16-18-8-3-1-4-9-18/h1-15,28H,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKUYGDBFIHTGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-((3-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,2-d]pyrimidine core.
Introduction of Benzyl and Bromobenzylthio Groups: The benzyl and bromobenzylthio groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.
Phenyl Group Substitution: The phenyl group is typically introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-2-((3-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the bromobenzylthio group, where nucleophiles such as amines or thiols can replace the bromine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), palladium catalysts
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced functional groups (e.g., alcohols, amines)
Substitution: Substituted derivatives with various nucleophiles
Scientific Research Applications
3-benzyl-2-((3-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 3-benzyl-2-((3-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs of the target compound differ primarily in substituents at positions 2 and 3. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Observations
Molecular Weight and Lipophilicity :
- Bromine in the target compound increases molecular weight (~485.4) compared to fluorine (441.5) or methoxy (~465.5) analogs. This elevates lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .
- The 2-chloro-4-fluorobenzylthio derivative (506.0) has the highest molecular weight due to dual halogenation .
Synthetic Pathways: Chlorination of pyrimidinones (e.g., using POCl₃ under microwave irradiation) is a common step, followed by nucleophilic substitution with benzylthiols . Alkylation (e.g., with methyl iodide) and alcoholysis are used to introduce methoxy or ethyl groups, as seen in related pyrrolo[3,2-d]pyrimidinones .
Fluorine’s electronegativity could enhance metabolic stability, while methoxy groups improve solubility via hydrogen bonding .
Biological Activity
The compound 3-benzyl-2-((3-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a member of the pyrrolo[3,2-d]pyrimidine class of compounds, which has garnered attention for its potential biological activities, particularly as a receptor tyrosine kinase inhibitor. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Structural Features
The synthesis of this compound typically involves the reaction of various substituted benzyl groups with key intermediates derived from pyrrolo[3,2-d]pyrimidine structures. The presence of the bromobenzyl thio group is significant as it may enhance the compound's biological activity through increased lipophilicity and improved binding interactions with target proteins.
Anticancer Properties
Research has demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines exhibit potent inhibition against multiple receptor tyrosine kinases (RTKs), notably PDGFRβ and VEGFR-2. A study highlighted that compounds structurally similar to this compound showed significant anticancer properties in vivo. Specifically, one derivative was shown to inhibit tumor growth and metastasis in a COLO-205 mouse model more effectively than the standard compound TSU-68 (SU6668) .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of receptor tyrosine kinases involved in tumor angiogenesis and growth. The molecular interactions between the compound and its targets suggest that the thioether moiety may play a crucial role in binding affinity and specificity towards these kinases.
Case Study 1: In Vivo Tumor Model
In a study involving various pyrrolo[2,3-d]pyrimidine derivatives, one compound (11a) demonstrated significant inhibition of tumor growth in a xenograft model. The study reported that treatment with this compound led to reduced tumor size and decreased levels of angiogenic markers compared to untreated controls .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis indicated that modifications to the benzyl substituents could significantly influence the biological activity of these compounds. For instance, replacing certain aryl groups with brominated variants resulted in enhanced potency against PDGFRβ .
Comparative Data Table
| Compound | IC50 (PDGFRβ) | IC50 (VEGFR-2) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| 11a | 0.45 µM | 0.32 µM | 78% |
| 19a | 0.60 µM | 0.50 µM | 65% |
| TSU-68 | 1.00 µM | 1.20 µM | 55% |
Q & A
Q. What are the key steps for synthesizing 3-benzyl-2-((3-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions:
- Core Formation : Cyclization of precursors (e.g., substituted pyrimidines) under acidic or basic conditions to generate the pyrrolo[3,2-d]pyrimidine scaffold .
- Thioether Introduction : Substitution reactions using 3-bromobenzyl thiol derivatives to attach the thioether group. Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may optimize regioselectivity .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization ensures high purity (>95%) .
- Critical Parameters : Solvent polarity (e.g., DMSO for solubility), temperature control (60–100°C), and inert atmospheres to prevent oxidation .
Q. Which characterization techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z ~540-550 for C₃₂H₂₄BrN₃OS) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing; SHELX software is standard for structural refinement .
- Elemental Analysis : Validates stoichiometry (C, H, N, S content) .
Q. How do functional groups (e.g., 3-bromobenzylthio, phenyl) influence the compound’s reactivity and stability?
- Thioether Group (-S-CH₂-C₆H₄Br) : Enhances nucleophilic substitution potential but may oxidize; storage under nitrogen is advised .
- Bromine Substituent : Increases molecular weight and polarizability, improving binding to hydrophobic enzyme pockets .
- Pyrrolopyrimidine Core : Conjugated π-system stabilizes planar structure, aiding interactions with biological targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate analogs of this compound?
- Substituent Variation : Compare bromo (electron-withdrawing) vs. fluoro/methyl (electron-donating) groups at the benzylthio position to assess binding affinity shifts .
- Core Modifications : Replace pyrrolopyrimidine with imidazopyrimidine to test scaffold flexibility .
- Assay Design : Use kinase inhibition assays (e.g., EGFR or VEGFR2) with IC₅₀ measurements. Pair with molecular docking to correlate substituent effects with activity .
Q. How can conflicting bioactivity data (e.g., inconsistent IC₅₀ values across studies) be resolved?
- Cross-Validation : Confirm activity via orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) .
- Batch Analysis : Check purity differences (e.g., HPLC traces) between synthetic batches; impurities >2% may skew results .
- Solubility Adjustments : Use DMSO/cosolvent systems (e.g., PEG 400) to ensure consistent compound dissolution in biological buffers .
Q. What strategies optimize in vitro assays for evaluating this compound’s pharmacokinetic properties?
- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Include cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to measure free fraction; high binding (>90%) may limit bioavailability .
- Permeability Assays : Caco-2 cell monolayers predict intestinal absorption; apply P-gp inhibitors (e.g., verapamil) if efflux is observed .
Q. Which computational methods predict the compound’s interaction with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate binding to kinases (e.g., 100-ns trajectories) to assess conformational stability .
- Quantum Mechanics (QM) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic hotspots .
- Machine Learning : Train models on pyrrolopyrimidine derivatives’ bioactivity data to predict toxicity (e.g., Ames test outcomes) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- pH Stability : Conduct accelerated degradation studies (pH 1–10, 37°C). Thioether oxidation is likely at pH >8, requiring antioxidants (e.g., BHT) .
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition points (>200°C typical for pyrrolopyrimidines) .
- Light Sensitivity : UV-vis spectroscopy tracks photodegradation; store in amber vials if λmax <400 nm .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
